

A Technical Guide to ^{13}C Enriched Sucrose: Properties, Experimental Applications, and Metabolic Tracing

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Compound of Interest

Compound Name: Sucrose- ^{13}C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of ^{13}C enriched sucrose, a critical tool in metabolic research and drug development. It details experimental protocols for its use and visualizes the metabolic pathways it helps to elucidate.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of sucrose are largely unaltered by the substitution of ^{12}C with ^{13}C isotopes. However, the molecular weight increases predictably with the degree of enrichment. This stable, non-radioactive isotopic labeling allows for the precise tracing of sucrose's metabolic fate in biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative data for unlabeled and ^{13}C enriched sucrose. It is important to note that while extensive data is available for unlabeled sucrose, specific measurements for properties like density and a precise specific rotation for various enrichments of ^{13}C sucrose are not widely published. The values for unlabeled sucrose serve as a reliable proxy, as significant deviations due to isotopic enrichment are not expected.

Table 1: Molecular and Physical Properties of Sucrose and its ^{13}C Isotopologues

Property	Unlabeled Sucrose	¹³ C ₁ -Sucrose	¹³ C ₆ -Sucrose	¹³ C ₁₂ -Sucrose (Fully Labeled)
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	¹³ CC ₁₁ H ₂₂ O ₁₁ [1]	¹³ C ₆ C ₆ H ₂₂ O ₁₁	¹³ C ₁₂ H ₂₂ O ₁₁ [2]
Molecular Weight (g/mol)	342.30	343.29[1]	348.25[3]	354.21[2]
Melting Point (°C)	185-187 (decomposes)	185-187	185-187	185-187
Appearance	White crystalline powder	White powder	White powder	White powder
Specific Rotation [α] _{D²⁵}	+66.5° (c=2 in H ₂ O)	Not available	Not available	+66.5° (c=2 in H ₂ O)
Density (g/cm ³)	~1.59	Not available	Not available	Not available
Isotopic Purity (atom % ¹³ C)	N/A	Typically 99%	Typically 98-99%	Typically 99%

Table 2: Solubility and Stability of Sucrose

Property	Value/Information
Solubility in Water	Highly soluble, approximately 2000 g/L at 20°C. Isotopic enrichment is not expected to significantly alter solubility.
Hygroscopicity	Sucrose is hygroscopic and will absorb moisture from the air.
Stability	Stable under normal storage conditions. Solutions can be filter-sterilized. Autoclaving can lead to some hydrolysis into glucose and fructose. Studies have shown that in acidic conditions and at elevated temperatures, sucrose hydrolysis can occur, which is a consideration in the formulation of biotherapeutics.

Experimental Protocols

^{13}C enriched sucrose is a versatile tracer used in a variety of experimental contexts, from whole-organism metabolic studies to detailed cellular flux analysis. Below are detailed methodologies for key experiments.

^{13}C -Sucrose Breath Test for In Vivo Sucrose Digestion and Absorption

The ^{13}C -sucrose breath test is a non-invasive method to assess the activity of the intestinal enzyme sucrase-isomaltase.

Objective: To measure the rate of ^{13}C -sucrose digestion and absorption by quantifying the amount of $^{13}\text{CO}_2$ exhaled over time.

Materials:

- ^{13}C enriched sucrose (uniformly labeled or specifically labeled on the glucose or fructose moiety)

- Drinking water
- Breath collection bags or tubes
- Isotope Ratio Mass Spectrometer (IRMS) or other suitable $^{13}\text{CO}_2$ analyzer

Procedure:

- Patient Preparation: The patient should fast overnight (typically 8-12 hours) to ensure a stable baseline $^{13}\text{CO}_2$ level.
- Baseline Breath Sample: Collect one or two baseline breath samples before administering the ^{13}C -sucrose.
- Substrate Administration: Dissolve a pre-weighed amount of ^{13}C -sucrose (e.g., 20 grams) in water. The patient drinks the solution.
- Post-Dose Breath Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.
- Sample Analysis: Analyze the $^{13}\text{C}/^{12}\text{C}$ ratio in the collected breath samples using IRMS.
- Data Analysis: Calculate the rate of $^{13}\text{CO}_2$ exhalation over time, which reflects the rate of sucrose digestion and subsequent metabolism of the labeled glucose and fructose.

Metabolic Flux Analysis (MFA) in Mammalian Cell Culture using ^{13}C -Sucrose

This protocol outlines a general workflow for tracing the metabolic fate of the glucose moiety of sucrose through central carbon metabolism in cultured mammalian cells.

Objective: To quantify the relative or absolute rates (fluxes) of metabolic pathways such as glycolysis and the TCA cycle.

Materials:

- Mammalian cell line of interest

- Glucose-free cell culture medium (e.g., DMEM)
- Dialyzed Fetal Bovine Serum (dFBS)
- Uniformly ^{13}C -labeled sucrose (or ^{13}C -glucose as a proxy for the glucose moiety)
- Phosphate-Buffered Saline (PBS)
- Extraction solvent (e.g., 80% methanol, chilled)
- Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

- Cell Culture Preparation: Culture cells to the desired confluency (typically 70-80%) in standard glucose-containing medium.
- Media Preparation for Labeling: Prepare a labeling medium consisting of glucose-free base medium supplemented with a known concentration of ^{13}C -sucrose (or ^{13}C -glucose), dFBS, and other necessary supplements.
- Isotopic Labeling:
 - Aspirate the standard growth medium from the cells.
 - Gently wash the cell monolayer once with sterile PBS to remove residual unlabeled glucose.
 - Add the pre-warmed ^{13}C labeling medium to the cells.
 - Incubate the cells for a sufficient duration to achieve isotopic steady-state for the metabolites of interest (typically several hours to 24 hours).
- Metabolite Extraction:
 - Aspirate the labeling medium.

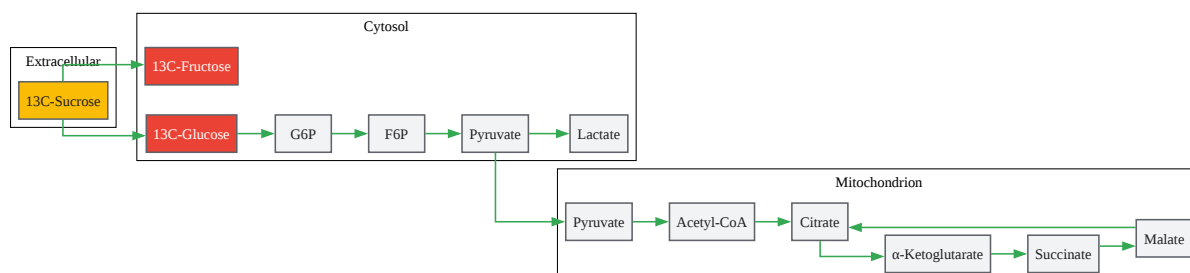
- Quench metabolism and extract metabolites by adding ice-cold 80% methanol to the culture plate.
- Scrape the cells and collect the cell lysate.
- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
- Sample Analysis: Analyze the isotopic enrichment in the extracted metabolites using LC-MS or GC-MS.
- Data Analysis: Determine the mass isotopologue distributions (MIDs) of key metabolites and use metabolic flux analysis software to calculate pathway fluxes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of atoms in metabolic pathways and the logical sequence of experimental procedures.

Tracing ^{13}C from Sucrose through Glycolysis and the TCA Cycle

When cells are supplied with sucrose, it is first hydrolyzed into glucose and fructose. The ^{13}C atoms from the glucose moiety can then be traced as they are processed through central carbon metabolism.

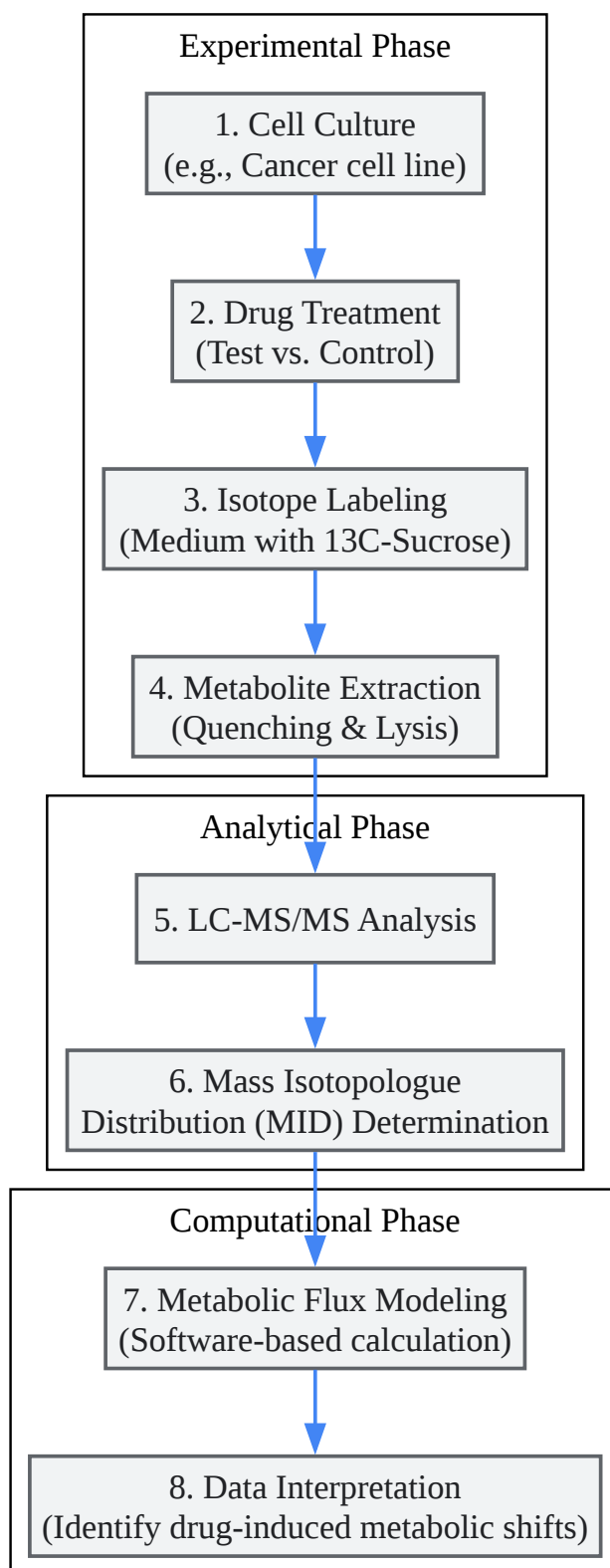


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Caption: Metabolic fate of ^{13}C from sucrose through glycolysis and the TCA cycle.

Experimental Workflow for ^{13}C -Sucrose Metabolic Flux Analysis

The following diagram illustrates the key steps in a typical metabolic flux analysis experiment using ^{13}C -sucrose in a drug development context.



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Caption: Workflow for assessing drug effects on metabolism using ^{13}C -sucrose MFA.

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